Lanosterol acetate

Description

Molecular Architecture and Stereochemical Configuration

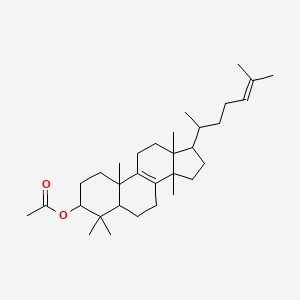

This compound possesses a molecular formula of C32H52O2 with a molecular weight of 468.76 to 468.84 grams per mole, depending on the analytical method employed. The compound exhibits a sophisticated tetracyclic structure characteristic of the lanostane family, featuring a distinctive steroid backbone with specific stereochemical configurations that define its three-dimensional molecular architecture. The International Union of Pure and Applied Chemistry designation for this compound is [(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate.

The stereochemical configuration of this compound involves multiple chiral centers that contribute to its specific biological and chemical properties. The molecule features a characteristic beta-configuration at the C3 position where the acetate group is attached, distinguishing it from potential alpha-isomers. The compound contains five methyl groups positioned at carbons 4, 4, 10, 13, and 14, which significantly influence the molecular conformation and packing behavior in solid state. The side chain at position 17 contains an additional chiral center at carbon 20, further contributing to the overall stereochemical complexity of the molecule.

The molecular structure incorporates two double bonds located at positions 8 and 24, which are crucial for the compound's reactivity and physical properties. These unsaturated positions contribute to the compound's optical activity, with reported specific rotation values of [α]D20 +62.5° when measured in chloroform at a concentration of 1.12 grams per 100 milliliters. The acetate ester functional group at position 3 significantly alters the polarity and hydrogen bonding capabilities compared to the parent lanosterol molecule, affecting both solubility characteristics and crystal packing arrangements.

Crystallographic Characteristics and Polymorphic Forms

Crystallographic analysis of this compound reveals complex polymorphic behavior that significantly influences its physical properties and processing characteristics. The compound exhibits distinct melting point ranges depending on the polymorphic form, with reported values varying from 129.5-131.5°C for one polymorph to 131.5-133°C for another crystalline form. These variations indicate the presence of multiple crystal modifications that can be obtained under different crystallization conditions.

X-ray crystal structure determinations have provided detailed insights into the solid-state arrangement of this compound molecules. The crystallographic studies reveal that different epimeric forms of related compounds can form isomorphous crystals with remarkably similar unit cell parameters, making distinction between stereoisomers challenging based solely on crystallographic measurements. The crystal structure analysis demonstrates that the acetate group influences the molecular packing through dipole-dipole interactions and van der Waals forces, contributing to the overall stability of the crystalline lattice.

Fractional crystallization techniques have been successfully employed to separate different stereochemical forms of this compound derivatives, utilizing differences in solubility behavior in hexane and other organic solvents. The crystallization process from acetone-methanol mixtures has been optimized to produce high-purity samples suitable for analytical characterization. The polymorphic behavior of this compound also manifests in bromination reactions, where kinetically controlled conditions produce equal amounts of two different dibromide products, while thermodynamically controlled equilibration results in a 5:1 mixture favoring one configuration.

The crystal packing arrangement shows significant influence from the bulky side chain and the acetate group, which create specific intermolecular interactions that stabilize particular polymorphic forms. These structural features contribute to the compound's relatively high melting point compared to simple acetate esters, reflecting the substantial van der Waals interactions between the large hydrophobic molecular surfaces.

Thermodynamic Properties: Melting Point, Solubility, and Stability

The thermodynamic properties of this compound demonstrate the compound's characteristic behavior as a complex sterol derivative with significant implications for processing and application conditions. The melting point data shows consistent values across multiple sources, with the most reliable measurements indicating a range of 129.5-131.5°C for the primary polymorphic form. Alternative crystalline modifications exhibit slightly higher melting points of 131.5-133°C, suggesting differences in crystal packing efficiency and intermolecular interaction strength.

Solubility characteristics of this compound reflect its predominantly hydrophobic nature with limited water solubility typical of sterol acetates. The compound demonstrates enhanced solubility in organic solvents compared to the parent lanosterol due to the acetate group's contribution to molecular polarity. Crystallization procedures utilizing acetone-methanol mixtures indicate favorable solubility in moderately polar organic systems, while the successful separation of polymorphs using hexane suggests differential solubility behavior among crystal forms.

Thermal stability analysis reveals that this compound maintains structural integrity under normal storage conditions, with decomposition occurring only at temperatures significantly above the melting point. The acetate ester linkage provides stability under neutral and mildly basic conditions but may undergo hydrolysis under strongly acidic or basic environments. The compound's stability profile makes it suitable for various synthetic applications where thermal processing is required, provided temperatures remain within acceptable ranges below decomposition thresholds.

Properties

IUPAC Name |

[4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPPJGMMIYJVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ophthalmological Applications

Cataract Treatment

Lanosterol acetate has been investigated for its role in treating cataracts, a leading cause of blindness worldwide. Recent studies have demonstrated that lanosterol can reverse lens opacification in animal models. For instance, a study involving cynomolgus monkeys showed that subconjunctival administration of lanosterol-loaded thermogel significantly improved lens clarity in early-stage cortical cataracts. The mechanism appears to involve increased solubility of lens proteins and reduced oxidative stress, suggesting that this compound could be a promising non-surgical treatment for cataracts .

| Study | Methodology | Results |

|---|---|---|

| Cynomolgus Monkey Study | Subconjunctival injection of lanosterol thermogel | Reduced cataract severity and improved lens clarity in cortical cataracts |

Immunological Applications

Modulation of Innate Immunity

This compound has been shown to modulate immune responses, particularly in macrophages. Research indicates that it reduces the secretion of inflammatory cytokines while enhancing phagocytic activity. In a study where macrophages were treated with lanosterol, there was a notable increase in survival rates during endotoxemic shock due to decreased cytokine release and enhanced bacterial clearance . This suggests potential applications in managing inflammatory diseases and improving immune responses.

| Study | Key Findings |

|---|---|

| Macrophage Study | Lanosterol accumulation led to reduced inflammatory cytokine secretion and improved bacterial clearance |

Oncological Applications

Anti-Glioblastoma Activity

Recent investigations have highlighted the potential of this compound as an anti-cancer agent, particularly against glioblastoma, an aggressive brain tumor. A study explored the effects of a compound that inhibits lanosterol synthase, leading to increased production of 24(S),25-epoxycholesterol, which has cytotoxic effects on glioma stem-like cells. This mechanism suggests that this compound could be developed into a therapeutic agent for treating glioblastoma .

| Study | Mechanism | Implications |

|---|---|---|

| Glioblastoma Research | Inhibition of lanosterol synthase leads to cytotoxic effects on cancer cells | Potential for developing targeted therapies for glioblastoma |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Natural Sources

Lanosterol acetate belongs to a broader class of triterpenoid acetates, including:

- β-Amyrin acetate : A pentacyclic triterpene acetate with anti-inflammatory properties.

- Lupeol acetate : A lupane-type triterpene with anticancer activity.

- α-Amyrin acetate : A structural isomer of β-amyrin acetate, differing in ring configuration.

These compounds share a common biosynthetic origin from acetyl-CoA via the mevalonate pathway but diverge in cyclization patterns during squalene epoxide processing .

Table 1: Key Structural and Functional Attributes

Pharmacological and Biophysical Properties

Receptor Binding and Stability

In molecular docking studies targeting the human histamine H₂ receptor:

- This compound exhibited a glide energy of -28.686 kcal/mol and maintained structural stability (RMSD ~0.3 nm) during 12,000 ps simulations.

- α-Amyrin acetate showed superior binding (glide energy: -33.358 kcal/mol) but similar stability (RMSD ~0.6 nm) .

Permeability and Bioavailability

This compound’s lipophilicity (logP ~8.5) suggests corneal permeability comparable to prednisolone acetate (~3.3 × 10⁻⁵ cm/s), making it a candidate for topical drug delivery .

Q & A

Q. What is the biosynthetic pathway of lanosterol acetate, and how does it relate to cholesterol synthesis?

this compound is a key intermediate in the cholesterol biosynthesis pathway. Acetate is first converted to mevalonate via acetyl-CoA, followed by sequential enzymatic reactions to form squalene. Squalene undergoes cyclization by oxidosqualene cyclase (OSC) to produce lanosterol, which is further acetylated to form this compound . This compound is a precursor in the Bloch pathway, where oxidative demethylation and isomerization steps convert it to cholesterol through intermediates like desmosterol .

Q. Key Enzymes and Steps :

| Step | Enzyme/Process | Product |

|---|---|---|

| 1 | Acetyl-CoA synthase | Acetate → Acetyl-CoA |

| 2 | HMG-CoA reductase | Acetyl-CoA → Mevalonate |

| 3 | Squalene synthase | Mevalonate → Squalene |

| 4 | OSC | Squalene → Lanosterol |

| 5 | Acetylation | Lanosterol → this compound |

Q. How does this compound contribute to membrane structural integrity?

this compound, like other sterols, integrates into lipid bilayers to modulate membrane fluidity and permeability. Its tetracyclic structure stabilizes phospholipid packing, reducing membrane fragility. Defects in lanosterol metabolism (e.g., impaired acetylation) lead to abnormal membrane permeability, as observed in yeast mutants with OSC deficiencies .

Q. What analytical methods are used to isolate and quantify this compound in complex mixtures?

- High-Performance Counter-Current Chromatography (HPCCC) : Dual-mode elution with hexane/ethyl acetate/water solvent systems achieves >95% purity from lanolin .

- Thin-Layer Chromatography (TLC) : Resolves this compound from squalene and cholesterol using 5% ethyl acetate in hexane, visualized via iodine staining .

- Isotopic Labeling : Incorporation of ¹⁴C-acetate into this compound is quantified via liquid scintillation counting after TLC separation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound metabolism across species?

Discrepancies arise in lanosterol-to-cholesterol pathways (e.g., Bloch vs. Kandutsch-Russell pathways). Methodological strategies include:

- Comparative Genomics : Identify species-specific OSC isoforms (e.g., S. cerevisiae SMY8 mutants vs. mammalian systems ).

- Isotope Tracing : Administer ¹³C-labeled acetate to track metabolic flux in Pinus pinea (plant) vs. rat liver mitochondria .

- Enzyme Inhibition Studies : Use fluconazole to block ergosterol synthesis in fungi, redirecting acetate to this compound accumulation .

Q. What experimental challenges arise in studying this compound’s oxidation mechanisms, and how are they addressed?

Oxidation of this compound at Δ24,25 and Δ8,9 positions produces complex triterpenoids. Challenges include:

- Regioselectivity Control : Use Norrish-Yang photocyclization to direct oxidation, validated via NMR and mass spectrometry .

- Byproduct Formation : Autoxidation in cyclohexane yields 1,7,11-trihydroxylanost-3-enyl acetate; this is mitigated by inert atmosphere and low-temperature conditions .

Q. How can this compound’s pharmacological potential be assessed in cataract models?

Q. Data Contradiction Example :

Q. What enzymatic assays are critical for characterizing oxidosqualene cyclase (OSC) activity in this compound synthesis?

- Yeast Complementation : Transform S. cerevisiae SMY8 (OSC-deficient) with mutant OSC genes; quantify this compound via GC-MS .

- Microsomal Assays : Isolate liver microsomes, incubate with ³H-squalene, and measure ³H-lanosterol acetate formation using radiometric detection .

Methodological Best Practices

- Sample Preparation : Use glass beads and phenol for yeast genomic DNA isolation to avoid shearing OSC genes during PCR amplification .

- Data Reproducibility : Adhere to journal guidelines (e.g., Pharmaceutical Research) for table/figure formatting and statistical rigor .

- Ethical Reporting : Disclose conflicts of interest and validate commercial reagents (e.g., MedChemExpress compounds) via third-party LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.